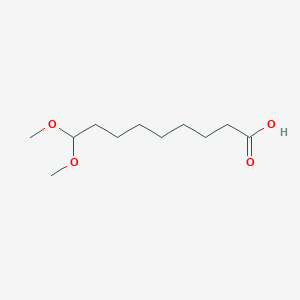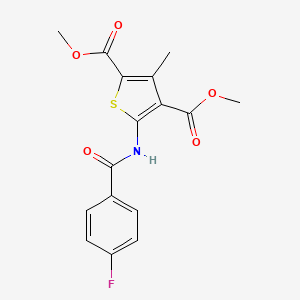
N-Ethyl-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-ethyl-4-iodo-: is an organic compound with the molecular formula C8H10IN It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by an ethyl group, and an iodine atom is substituted at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of Benzenamine, N-ethyl-4-iodo- can be achieved through electrophilic aromatic substitution. This involves the reaction of N-ethylbenzenamine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the para position of the benzene ring.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as N-ethyl-4-bromobenzenamine, with sodium iodide in acetone. This reaction proceeds via the displacement of the bromine atom by the iodide ion.
Industrial Production Methods: Industrial production of Benzenamine, N-ethyl-4-iodo- typically follows the electrophilic aromatic substitution route due to its simplicity and cost-effectiveness. The process involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, N-ethyl-4-iodo- can undergo oxidation reactions to form various products, including N-ethyl-4-iodonitrosobenzene and N-ethyl-4-iodonitrobenzene.
Reduction: The compound can be reduced to form N-ethyl-4-iodoaniline, where the iodine atom is retained, but the nitrogen is further reduced.
Substitution: It can undergo further substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Sodium iodide in acetone or other polar aprotic solvents is commonly used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-ethyl-4-iodonitrosobenzene, N-ethyl-4-iodonitrobenzene.
Reduction: this compound.
Substitution: Various substituted benzenamines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzenamine, N-ethyl-4-iodo- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds, which are valuable in imaging and diagnostic applications. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.
Industry: In the industrial sector, Benzenamine, N-ethyl-4-iodo- is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Mécanisme D'action
The mechanism by which Benzenamine, N-ethyl-4-iodo- exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as an electrophile, attacking the electron-rich benzene ring. In nucleophilic substitution, the iodine atom is displaced by a nucleophile, forming a new chemical bond.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of Benzenamine, N-ethyl-4-iodo- are primarily related to its reactivity with other chemical species. Its ability to participate in various reactions makes it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
- Benzenamine, N-ethyl-4-bromo-
- Benzenamine, N-ethyl-4-chloro-
- Benzenamine, N-ethyl-4-fluoro-
Comparison: Benzenamine, N-ethyl-4-iodo- is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This gives it distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s ability to participate in various chemical reactions, such as halogen exchange and nucleophilic substitution, makes it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
68254-65-9 |
|---|---|
Formule moléculaire |
C8H10IN |
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
N-ethyl-4-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |
Clé InChI |
PXNMEMVYTRYCNH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12124177.png)


![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)





![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B12124233.png)

![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)
